Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
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Overview
Description
Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This is a key step in many catalytic cycles involving palladium complexes.
Reductive Elimination: This reaction often follows oxidative addition and leads to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The chloro ligand can be substituted by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidative Addition: Typically involves the use of organic halides and palladium(0) species.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution Reactions: Common nucleophiles include amines, phosphines, and thiols
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are usually biaryl compounds or other complex organic molecules .
Scientific Research Applications
Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is extensively used in scientific research due to its versatility and efficiency as a catalyst. Some of its applications include:
Chemistry: Widely used in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) involves several key steps:
Oxidative Addition: The palladium(0) species reacts with an organic halide to form a palladium(II) complex.
Transmetalation: The organic group from a nucleophile (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final step involves the formation of the desired product and regeneration of the palladium(0) species
Comparison with Similar Compounds
Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is unique due to its high steric hindrance and electronic properties, which enhance its catalytic activity and selectivity. Similar compounds include:
XPhos Pd G2: Another palladium complex with similar applications but different ligand structures.
RuPhos Pd G2: A ruthenium-based catalyst with comparable catalytic properties.
These compounds share similar catalytic mechanisms but differ in their ligand structures and specific applications.
Properties
IUPAC Name |
[2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXLSQCLASSTC-HRNDJLQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54ClPPd+2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798782-02-1 |
Source
|
Record name | Pd-170 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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